molecular formula C14H26ClNO2 B6047827 1-(2-Methylbut-3-yn-2-yloxy)-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride

1-(2-Methylbut-3-yn-2-yloxy)-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride

Cat. No.: B6047827
M. Wt: 275.81 g/mol
InChI Key: MIGYDIJGCYNTDP-UHFFFAOYSA-N
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Description

1-(2-Methylbut-3-yn-2-yloxy)-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride is a synthetic organic compound. It is characterized by its complex structure, which includes a piperidine ring, a propargyl ether, and a secondary alcohol. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylbut-3-yn-2-yloxy)-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride typically involves multiple steps:

    Formation of the Propargyl Ether: This step involves the reaction of 2-methylbut-3-yn-2-ol with an appropriate halide under basic conditions to form the propargyl ether.

    Piperidine Ring Introduction:

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylbut-3-yn-2-yloxy)-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The secondary alcohol group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or PCC.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The piperidine ring can undergo substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, PCC, or other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Alkyl halides, acyl halides, or other electrophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation would yield a ketone, while reduction could yield various alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound for studying cellular processes.

    Medicine: As a lead compound for the development of new pharmaceuticals.

    Industry: As an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Methylbut-3-yn-2-yloxy)-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Methylbut-3-yn-2-yloxy)-3-(4-methylpiperidin-1-yl)propan-2-ol
  • 1-(2-Methylbut-3-yn-2-yloxy)-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrobromide

Uniqueness

1-(2-Methylbut-3-yn-2-yloxy)-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride is unique due to its specific combination of functional groups and its hydrochloride salt form, which may confer different solubility and stability properties compared to other similar compounds.

Properties

IUPAC Name

1-(2-methylbut-3-yn-2-yloxy)-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO2.ClH/c1-5-14(3,4)17-11-13(16)10-15-8-6-12(2)7-9-15;/h1,12-13,16H,6-11H2,2-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIGYDIJGCYNTDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC(COC(C)(C)C#C)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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